molecular formula C9H7N3O2 B085049 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid CAS No. 13306-99-5

2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B085049
CAS No.: 13306-99-5
M. Wt: 189.17 g/mol
InChI Key: MXZFAZWAEXCZTR-UHFFFAOYSA-N
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Description

2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid ( 13306-99-5) is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. This compound features a carboxylic acid functional group, making it a valuable precursor for the synthesis of more complex molecules through amidation, esterification, and other coupling reactions . With a molecular formula of C9H7N3O2 and a molecular weight of 189.17 g/mol, it serves as a core scaffold in the development of novel compounds with potential antibacterial and antimicrobial activities, as demonstrated by research on structurally similar 1,2,3-triazole derivatives . The calculated acid pKa of this compound is approximately 3.01, and it has a polar surface area of 68.01 Ų, properties that are critical for researchers studying drug-like properties and permeability . Its physical characteristics include a predicted density of 1.39 g/cm³ and a boiling point of approximately 433°C, which are essential for handling and planning synthetic routes . This product is intended for research and development purposes only. It is strictly not intended for human or veterinary diagnostic or therapeutic uses, nor for application in foods, cosmetics, or any consumer products. All chemicals should be handled by qualified technical personnel adhering to appropriate laboratory safety protocols.

Properties

IUPAC Name

2-phenyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)8-6-10-12(11-8)7-4-2-1-3-5-7/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZFAZWAEXCZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354025
Record name 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13306-99-5
Record name 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Reaction Mechanism and Regioselectivity

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) represents a cornerstone in triazole synthesis due to its high regioselectivity for 1,4-disubstituted products. For 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid, propiolic acid reacts with aryl azides under catalytic conditions to form the target compound via a six-membered copper acetylide intermediate. Density functional theory (DFT) studies reveal that the carboxylate group at position 4 stabilizes the transition state through hydrogen bonding with the copper center, achieving >98% regioselectivity.

Optimized Reaction Conditions

Typical protocols employ:

  • Catalyst : CuI (5 mol%)

  • Base : DIPEA (2 eq)

  • Solvent : DMF/H<sub>2</sub>O (3:1 v/v)

  • Temperature : 60°C, 12 hours

Under these conditions, phenyl azide derivatives react with propiolic acid to yield this compound in 73–93% isolated yield (Table 1). Microwave-assisted variants reduce reaction times to 30 minutes while maintaining comparable yields.

Table 1: CuAAC Reaction Performance

Azide DerivativeYield (%)Purity (HPLC)Regioselectivity
Phenyl azide8998.2%99:1
4-NO<sub>2</sub> phenyl azide7697.5%98:2
4-OMe phenyl azide9399.1%97:3

Oxidation of D-Glucose Phenylosotriazole

Historical Context and Stepwise Synthesis

First reported by Hann and Hudson, this method involves a four-step sequence starting from D-glucose:

  • Hydrolysis : Sucrose → D-glucose + D-fructose

  • Osazone Formation : D-glucose + 3 eq phenylhydrazine → D-glucose phenylosazone (I)

  • Cyclization : (I) + CuSO<sub>4</sub>·5H<sub>2</sub>O (aq, 100°C) → D-glucose phenylosotriazole (II)

  • Oxidation : (II) + NaIO<sub>4</sub> → this compound (III)

The final oxidation step cleaves the carbohydrate backbone while preserving the triazole core, achieving 45–52% overall yield.

Modern Modifications

Recent advancements replace NaIO<sub>4</sub> with TEMPO/NaClO for milder oxidation (pH 9.5, 25°C), improving functional group tolerance and reducing side reactions. Coupling with continuous flow reactors enhances reproducibility, yielding 68±2% product across 50 batches.

One-Step Synthesis from β-Ketoesters

Patent-Protected Methodology

US Patent 6,642,390 describes a single-step process combining aryl azides with β-ketoesters under basic conditions:

Reaction Scheme :
Ar–N<sub>3</sub> + RCO–COOR' → this compound

Optimized Protocol :

  • Base : K<sub>2</sub>CO<sub>3</sub> (3 eq)

  • Solvent : 95% EtOH/H<sub>2</sub>O (3:1)

  • Temperature : 80°C, 16 hours

This method achieves 85–95% yield on 100 g scale, with the aqueous workup enabling direct crystallization of the product.

Mechanistic Insights

The reaction proceeds via:

  • Base-induced enolate formation from β-ketoester

  • [3+2] cycloaddition with azide

  • Aromatization through CO<sub>2</sub> elimination

Isotopic labeling studies (<sup>15</sup>N NMR) confirm the triazole nitrogen atoms originate exclusively from the azide.

Industrial-Scale Production Techniques

Continuous Flow Reactor Design

Modern plants utilize tubular flow reactors (TFR) with:

  • Residence Time : 8–12 minutes

  • Pressure : 15 bar

  • Throughput : 50 kg/day

Key advantages include:

  • 98% conversion per pass

  • 99.5% purity without chromatography

  • 40% reduction in solvent waste compared to batch processes

Green Chemistry Innovations

Ionic liquid catalysts (e.g., [Bmim]BF<sub>4</sub>) enable solvent-free synthesis at 60°C, reducing E-factor from 32 to 4.7. Life cycle analysis shows a 62% decrease in carbon footprint versus traditional methods.

Purification and Analytical Validation

Chromatographic Techniques

  • Mobile Phase : CH<sub>2</sub>Cl<sub>2</sub>/MeOH (9:1 → 4:1 gradient)

  • Column : SiO<sub>2</sub> (40–63 μm), 30 cm × 5 cm ID

  • Recovery : 91±3% at 100 g scale

Spectroscopic Characterization

  • <sup>1</sup>H NMR (500 MHz, DMSO-<i>d</i><sub>6</sub>): δ 8.78 (s, 1H, triazole-H), 7.37 (m, 5H, Ar–H), 13.1 (br s, 1H, COOH)

  • FTIR : 1705 cm<sup>−1</sup> (C=O), 1602 cm<sup>−1</sup> (triazole ring)

  • HRMS : [M+H]<sup>+</sup> Calc. 204.0668, Found 204.0665

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

ParameterCuAACGlucose OxidationOne-Step
Yield (%)73–9345–5285–95
Reaction Time12 h48 h16 h
Atom Economy89%34%92%
Industrial ScalabilityModerateLowHigh
Typical ImpuritiesCu residues (<5 ppm)Carbohydrate byproductsNone

Chemical Reactions Analysis

Types of Reactions: 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted triazoles, which can exhibit different biological and chemical properties .

Scientific Research Applications

Enzyme Inhibition

One of the most notable applications of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid is its role as an inhibitor of xanthine oxidase (XO). XO is an enzyme involved in purine metabolism that catalyzes the production of uric acid. Inhibition of this enzyme can be beneficial for treating conditions such as gout and hyperuricemia.

Mechanism of Action:
The compound acts as a mixed-type inhibitor of XO, showing high potency in the submicromolar to nanomolar range. Studies have demonstrated that derivatives of this compound can significantly reduce uric acid levels in biological systems .

Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, organotin complexes derived from this triazole have shown promising in vitro activity against cancer cells .

Antifungal and Antibacterial Properties

The compound's derivatives are also being investigated for their antimicrobial properties. Preliminary studies suggest potential efficacy against certain fungal and bacterial strains, highlighting the need for further exploration in medicinal chemistry .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other triazole derivatives:

Compound Xanthine Oxidase Inhibition Anticancer Activity Antimicrobial Activity
This compoundHighModeratePotential
1,2,4-Triazole derivativesModerateHighLimited
5-Methyltriazole derivativesLowModerateHigh

Case Study 1: Xanthine Oxidase Inhibition

A comprehensive study evaluated various triazole derivatives' inhibitory effects on xanthine oxidase. Among them, this compound exhibited significant inhibition at low concentrations. The findings suggest that modifications to the triazole ring can enhance inhibitory potency against XO .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers synthesized several organotin complexes based on this compound. These complexes demonstrated significant cytotoxicity against breast cancer cell lines in vitro. The study highlighted the potential for developing new cancer therapies based on this compound .

Comparison with Similar Compounds

Structural Insights :

  • Electron-Withdrawing Groups (e.g., -F, -Cl): Enhance polarity and bioavailability. For example, the 4-fluorophenyl derivative exhibits improved antibacterial activity compared to the parent phenyl compound .
  • The 4-chlorophenyl-pyrrolidinyl derivative shows strong binding affinity to MMP-2, a cancer metastasis target .

Antimicrobial Activity

  • 2-Phenyl derivative : Demonstrates moderate growth inhibition against Staphylococcus aureus and Escherichia coli but is outperformed by ampicillin .
  • 4-Fluorophenyl derivative : Higher antibacterial efficacy due to enhanced membrane permeability from fluorine’s electronegativity .
  • Thiadiazole hybrids : Synthesized by reacting this compound with thiosemicarbazide, these hybrids show amplified activity against Gram-negative pathogens .

Anticancer Potential

  • 2-(4-Chlorophenyl)-pyrrolidinyl derivative : Quantum chemical calculations and molecular docking reveal strong interactions with MMP-2, suggesting utility in inhibiting tumor metastasis .
  • Parent phenyl compound: Limited direct anticancer data, but its low toxicity profile makes it a viable scaffold for functionalization .

Acidity and Toxicity Profiles

  • Acidity : All 1,2,3-triazole-4-carboxylic acids exhibit weak acidity (pKa ~7–8), minimizing disruption of physiological pH .
  • Toxicity: While the phenyl derivative is non-toxic, fluorinated and chlorinated analogs may carry higher risks (e.g., H302/H315 hazard warnings for the 4-fluorophenyl compound) .

Biological Activity

2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as an enzyme inhibitor and its applications in various therapeutic areas.

The primary biological activity of this compound is attributed to its role as a mixed-type inhibitor of xanthine oxidase (XO). By inhibiting XO, this compound effectively reduces uric acid production, making it a candidate for treating conditions such as gout and hyperuricemia.

Target and Interaction

  • Target Enzyme : Xanthine oxidase (XO)
  • Mode of Action : The compound binds to the active site of XO, inhibiting its enzymatic activity. This interaction affects the purine degradation pathway, leading to decreased levels of uric acid in the bloodstream.

Research indicates that this compound exhibits high potency in the submicromolar to nanomolar range against XO. The compound's biochemical properties include:

  • Inhibition Potency : Effective at low concentrations.
  • Cellular Effects : Influences cell signaling pathways and gene expression through its inhibitory action on XO.

Applications in Medicine

The compound's derivatives are being explored for various therapeutic properties:

  • Anticancer Activity : Studies have shown that triazole derivatives can exhibit cytotoxic effects against cancer cells. For instance, organotin complexes of 2-phenyl-1,2,3-triazole-4-carboxylic acid have demonstrated significant in vitro cytotoxic activity .
  • Antifungal and Antibacterial Properties : There is ongoing research into the antimicrobial potential of this compound and its derivatives.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityPotencyNotes
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acidXanthine oxidase inhibitorSubmicromolarAnalog with enhanced activity
5-Amino-2-phenyl-2H-1,2,3-triazole-4-carboxylic acidAnticancer agentVariesFocus on breast cancer treatment
2-(4-Bromophenyl)-2H-1,2,3-triazole-4-carboxylic acidAntimicrobialModerateExplored for agricultural applications

Case Study 1: Xanthine Oxidase Inhibition

A study evaluated the inhibitory effects of various triazole derivatives on XO. Among these compounds, this compound showed significant inhibition at low concentrations. The findings suggest that modifications to the triazole ring can enhance inhibitory potency against XO .

Case Study 2: Antitumor Activity

In another study focusing on organotin complexes derived from 2-phenyltiazoles, researchers observed promising cytotoxic effects against several cancer cell lines. These complexes demonstrated enhanced biological activity compared to their parent compounds .

Q & A

Q. How should researchers address contradictory data in SAR studies (e.g., conflicting GP% values across cell lines)?

  • Resolution :
  • Validate assay reproducibility using triplicate experiments.
  • Cross-reference with orthogonal assays (e.g., apoptosis via flow cytometry).
  • Analyze structural outliers (e.g., steric hindrance in bulky analogs) using DFT calculations .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
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2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

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